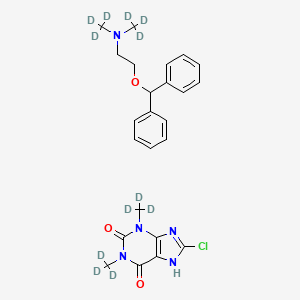![molecular formula C10H14BNO4S B12413505 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with boron, oxygen, and sulfur atoms, which may contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions using boron-containing reagents and appropriate precursors.
Introduction of functional groups: Functional groups such as the methylsulfanyl and acetamide groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized to improve reaction efficiency.
Purification techniques: Techniques such as chromatography and crystallization may be used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving boron-containing compounds.
Medicine: Investigation of its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may involve interactions with specific molecular targets and pathways. For example:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide: can be compared with other boron-containing bicyclic compounds, such as:
Uniqueness
Unique structure: The presence of the bicyclic core with boron, oxygen, and sulfur atoms.
Distinctive reactivity: The compound’s ability to undergo specific chemical reactions due to its unique functional groups.
Propiedades
Fórmula molecular |
C10H14BNO4S |
|---|---|
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C10H14BNO4S/c1-17-6-9(13)12-8-4-2-3-7-5-10(14)16-11(8)15-7/h2-3,7-8H,4-6H2,1H3,(H,12,13)/t7-,8+/m1/s1 |
Clave InChI |
XBTPQCVHOOTEFL-SFYZADRCSA-N |
SMILES isomérico |
B12[C@H](CC=C[C@@H](O1)CC(=O)O2)NC(=O)CSC |
SMILES canónico |
B12C(CC=CC(O1)CC(=O)O2)NC(=O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)






